molecular formula C26H34N4O2 B3791178 N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1-[(1-pyridin-3-ylpyrrol-2-yl)methyl]piperidin-3-amine

N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1-[(1-pyridin-3-ylpyrrol-2-yl)methyl]piperidin-3-amine

Cat. No.: B3791178
M. Wt: 434.6 g/mol
InChI Key: PONNGPHWIJHJBW-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1-[(1-pyridin-3-ylpyrrol-2-yl)methyl]piperidin-3-amine is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by its unique structure, which includes a piperidine ring, a pyridine ring, and a dimethoxyphenyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1-[(1-pyridin-3-ylpyrrol-2-yl)methyl]piperidin-3-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Pyridine Ring: The pyridine ring is introduced through a coupling reaction with a pyridine derivative.

    Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group is attached via a substitution reaction using a suitable dimethoxyphenyl precursor.

    Final Assembly: The final step involves the coupling of the previously synthesized intermediates to form the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1-[(1-pyridin-3-ylpyrrol-2-yl)methyl]piperidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs with different functional groups.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions can be carried out using reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1-[(1-pyridin-3-ylpyrrol-2-yl)methyl]piperidin-3-amine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential therapeutic effects, including its role as a ligand for various biological targets.

    Biological Research: The compound is used in studies to understand its interaction with biological systems and its potential as a drug candidate.

    Chemical Biology: Researchers use this compound to probe biological pathways and mechanisms.

    Industrial Applications: It may have applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1-[(1-pyridin-3-ylpyrrol-2-yl)methyl]piperidin-3-amine involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or ion channels. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific context and application.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1-[(1-pyridin-3-ylpyrrol-2-yl)methyl]piperidin-3-amine: shares structural similarities with other piperidine derivatives and pyridine-containing compounds.

    This compound: is unique due to its specific combination of functional groups and its potential biological activities.

Uniqueness

The uniqueness of this compound lies in its specific structure, which allows it to interact with a diverse range of biological targets. This makes it a valuable compound for research in medicinal chemistry and chemical biology.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1-[(1-pyridin-3-ylpyrrol-2-yl)methyl]piperidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N4O2/c1-28(16-12-21-10-11-25(31-2)26(17-21)32-3)23-8-5-14-29(19-23)20-24-9-6-15-30(24)22-7-4-13-27-18-22/h4,6-7,9-11,13,15,17-18,23H,5,8,12,14,16,19-20H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PONNGPHWIJHJBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1=CC(=C(C=C1)OC)OC)C2CCCN(C2)CC3=CC=CN3C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1-[(1-pyridin-3-ylpyrrol-2-yl)methyl]piperidin-3-amine
Reactant of Route 2
Reactant of Route 2
N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1-[(1-pyridin-3-ylpyrrol-2-yl)methyl]piperidin-3-amine
Reactant of Route 3
N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1-[(1-pyridin-3-ylpyrrol-2-yl)methyl]piperidin-3-amine
Reactant of Route 4
N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1-[(1-pyridin-3-ylpyrrol-2-yl)methyl]piperidin-3-amine
Reactant of Route 5
N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1-[(1-pyridin-3-ylpyrrol-2-yl)methyl]piperidin-3-amine
Reactant of Route 6
N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1-[(1-pyridin-3-ylpyrrol-2-yl)methyl]piperidin-3-amine

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